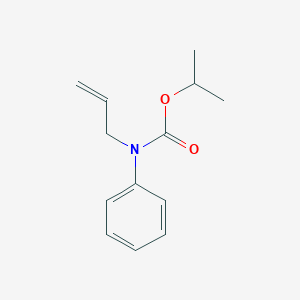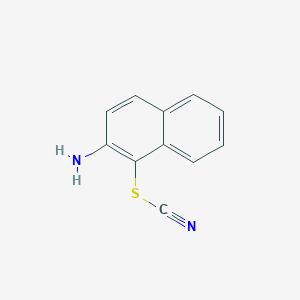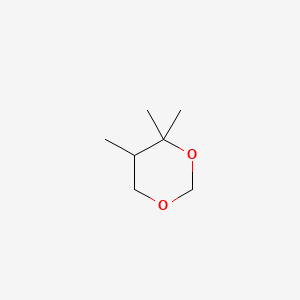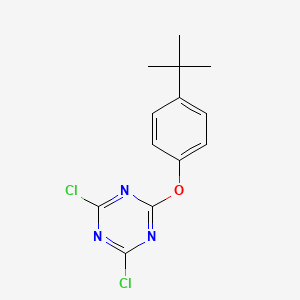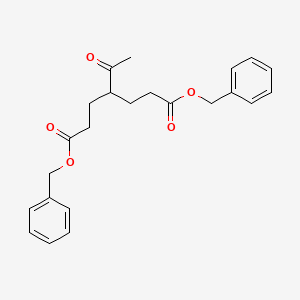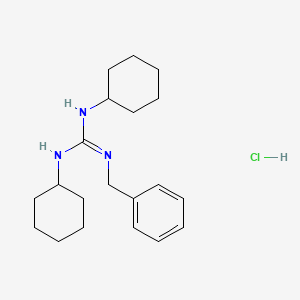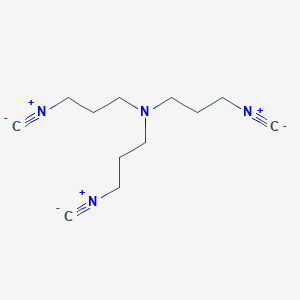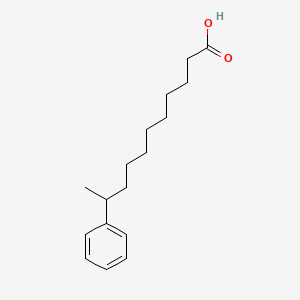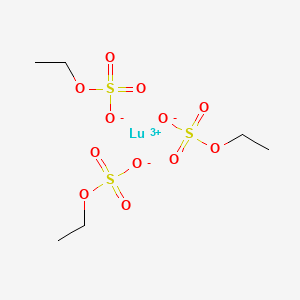![molecular formula C19H36O4 B14741574 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 2064-94-0](/img/structure/B14741574.png)
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[55]undecane is a bicyclic organic compound characterized by a central quaternary carbon atom (a spiro atom) with two alicyclic rings linked to it, each comprising five atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the condensation of hexanal with pentaerythritol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the spiroacetal structure. The reaction conditions generally include:
Acidic pH (3-5): Achieved using oxalic acid or another suitable acid.
Refluxing: The reaction mixture is heated under reflux for an extended period (e.g., 19 hours).
Stabilization: Hydroquinone is often added to stabilize the aldehyde and prevent polymerization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but optimized for higher yields and efficiency. Techniques such as azeotropic distillation are employed to remove reaction water and drive the equilibrium towards acetal formation. The reaction is typically carried out at elevated temperatures (e.g., 80°C) with an excess of aldehyde to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the spiroacetal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted spiroacetals depending on the nucleophile used.
Scientific Research Applications
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Uniqueness
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[55]undecane is unique due to its hexyl substituents, which impart distinct physical and chemical properties compared to its vinyl and ethylidene counterparts
Properties
CAS No. |
2064-94-0 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3,9-dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H36O4/c1-3-5-7-9-11-17-20-13-19(14-21-17)15-22-18(23-16-19)12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
NNVYAHMSBATERB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC2(CO1)COC(OC2)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


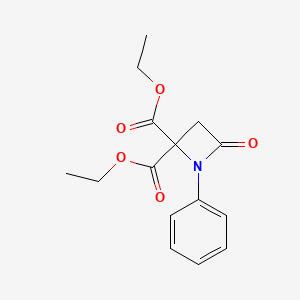

![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
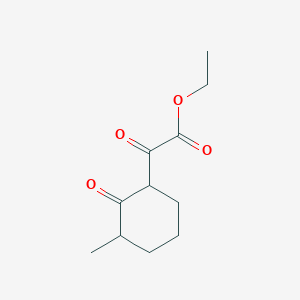
![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
